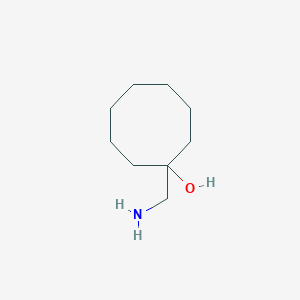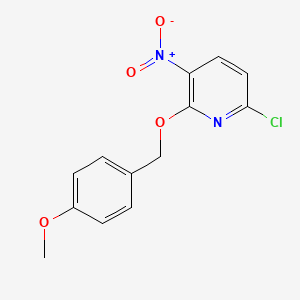
2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid
描述
2-(Cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid, otherwise known as CPAA, is a compound of interest in scientific research due to its potential applications in the synthesis of pharmaceuticals. CPAA is a derivative of acetic acid, a weak acid that is commonly used in organic synthesis. It is a cyclic amide, a type of amide that is formed by the reaction of an amine and an acid, and is composed of a six-membered ring of three nitrogen atoms and three carbon atoms. CPAA has been studied extensively due to its potential applications in the synthesis of pharmaceuticals and other compounds.
作用机制
The mechanism of action of CPAA is not well understood, but it is believed to be related to its structure. CPAA is a cyclic amide, which means that it contains a six-membered ring of three nitrogen atoms and three carbon atoms. This ring structure is thought to be responsible for the compound’s ability to interact with other molecules, including drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPAA are not well understood. However, it is known that CPAA can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are hormones that play a role in inflammation and pain.
实验室实验的优点和局限性
CPAA has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable in solution. Additionally, CPAA has a low toxicity, which makes it safer to use in experiments. However, CPAA has several limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, CPAA is not very stable in the presence of light or heat, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for the use of CPAA in scientific research. CPAA could be used to synthesize other compounds, such as vitamins, hormones, and food additives. Additionally, CPAA could be used to develop new drugs, such as anti-cancer drugs or antibiotics. Finally, CPAA could be used to study the mechanisms of action of other compounds, such as hormones or drugs, and to develop new therapies for various diseases.
科学研究应用
CPAA has been studied extensively due to its potential applications in the synthesis of pharmaceuticals and other compounds. In particular, CPAA has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and antibiotics. CPAA has also been used in the synthesis of other compounds, such as vitamins, hormones, and food additives.
属性
IUPAC Name |
2-(cyclopropylamino)-2-(2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-7-2-1-3-8(13)9(7)10(11(15)16)14-6-4-5-6/h1-3,6,10,14H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVJLSDVSYPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[3-(Hydroxymethyl)piperidin-1-yl]propanoic acid](/img/structure/B1486548.png)





![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)